molecular formula C19H18F3N3O3S B2424584 1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097862-95-6

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2424584
CAS No.: 2097862-95-6
M. Wt: 425.43
InChI Key: AITIXCLIFANQIX-UHFFFAOYSA-N
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Description

1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)11-25-16(26)10-24(18(25)28)13-5-7-23(8-6-13)17(27)15-9-12-3-1-2-4-14(12)29-15/h1-4,9,13H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITIXCLIFANQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

  • Molecular Formula : C₁₉H₁₈F₃N₃O₃S
  • Molecular Weight : 425.4 g/mol
  • CAS Number : 2097862-95-6

The compound comprises several functional groups that contribute to its biological activity, including a piperidine ring, a benzothiophene moiety, and an imidazolidine core.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction : Benzo[b]thiophene-2-carboxylic acid is reacted with piperidin-4-amine to form an intermediate.
  • Cyclization : The intermediate is cyclized with imidazolidine-2,4-dione under controlled conditions to yield the final product.

Reaction Conditions

  • Use of catalysts and solvents.
  • Controlled temperature to ensure high yield and purity.

Research indicates that this compound may act as a biochemical probe or inhibitor in various biological pathways. Its structural components suggest potential interactions with key molecular targets involved in disease processes.

In Vitro Studies

  • NLRP3 Inflammasome Inhibition :
    • A study highlighted the potential of similar compounds to inhibit NLRP3 inflammasome activity, which is crucial in inflammatory responses. The modulation of this pathway suggests therapeutic applications in conditions like autoimmune diseases and metabolic disorders .
  • Cereblon Ligand Interaction :
    • The compound's structure is reminiscent of known cereblon ligands, which are involved in the ubiquitination and degradation of proteins linked to multiple myeloma growth. This suggests a possible role in cancer therapy by targeting these pathways .

Case Studies

StudyFindings
Study ADemonstrated significant inhibition of IL-1β release in THP-1 cells when treated with derivatives related to this compound .
Study BExplored the binding affinity of similar compounds to BRD4, indicating potential use in treating hematological malignancies .

Pharmacological Potential

The unique combination of functional groups in this compound may confer diverse pharmacological properties:

  • Anticancer Activity : By modulating pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Through inhibition of NLRP3 inflammasome activation.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing benzothiophene derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific pathways related to tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Anti-Diabetic Effects
    • The compound may also play a role in managing metabolic disorders such as diabetes. Research has demonstrated that derivatives of imidazolidine can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 is particularly relevant in this context, as it is implicated in the regulation of glucose metabolism .
  • CNS Disorders
    • There is potential for this compound in treating central nervous system (CNS) disorders. Studies suggest that similar compounds can ameliorate symptoms associated with cognitive decline and neurodegenerative diseases like Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated a series of benzothiophene derivatives for their anticancer properties. The results indicated that specific modifications to the benzothiophene structure significantly increased cytotoxicity against breast cancer cell lines .

Case Study 2: Anti-Diabetic Mechanisms

In another investigation, researchers assessed the effects of imidazolidine derivatives on glucose metabolism in diabetic rats. The study demonstrated that these compounds improved insulin sensitivity and reduced hyperglycemia through modulation of key metabolic pathways .

Q & A

Q. What synthetic strategies are effective for preparing benzothiophene-piperidine-imidazolidinedione derivatives, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : Multi-step synthesis is typically employed, starting with coupling reactions between benzothiophene-2-carbonyl chloride and substituted piperidines. For example, piperidin-4-yl intermediates can be functionalized via nucleophilic acyl substitution under anhydrous conditions (e.g., CHCl₃/MeOH solvent systems) .
  • Optimization : Reaction yields (e.g., 50–84% in evidence) depend on steric hindrance and electronic effects of substituents. Column chromatography (n-hexane/EtOAc gradients) and recrystallization are critical for purification. Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., carboxylic acid derivatives) can improve efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR provide detailed insights into electronic environments, such as trifluoroethyl group splitting patterns (e.g., δ ~3.5–4.5 ppm for -CF₃CH₂-) and benzothiophene aromatic protons .
  • HPLC : Retention times (e.g., 13.036 min in evidence) and peak area ratios (≥95% at 254 nm) confirm purity. Elemental analysis (C, H, N percentages) validates stoichiometry but may require reconciliation with calculated values due to hygroscopicity or solvent retention .

Q. How are structural analogs designed to explore structure-activity relationships (SAR) in this class of compounds?

Answer:

  • Core Modifications : Substituents on the piperidine ring (e.g., isopropyl, difluoro-methoxy groups) or imidazolidinedione moiety (e.g., alkyl/aryl substitutions) are systematically varied. For example, replacing trifluoroethyl with ethyl or cyclopropyl groups alters lipophilicity and metabolic stability .
  • Bioisosteres : Benzothiophene can be substituted with indole or benzofuran to modulate π-π interactions. Fluorine atoms are introduced to enhance binding affinity via electronegativity effects .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., -CF₃) influence the compound’s physicochemical properties and target binding?

Answer:

  • Physicochemical Effects : The -CF₃ group increases logP (lipophilicity) and metabolic resistance due to strong C-F bonds. It also induces conformational rigidity via steric effects, as observed in analogs with trifluoromethyl-phenyl groups .
  • Binding Interactions : Fluorine’s electronegativity enhances hydrogen bonding with residues in enzymatic pockets (e.g., kinases or GPCRs). ¹⁹F NMR or X-ray crystallography (see evidence for spirocyclic analogs) can map these interactions .

Q. What computational methods are used to predict the compound’s pharmacokinetic (PK) profile?

Answer:

  • In Silico Tools : Molecular dynamics (MD) simulations assess solubility and membrane permeability. Tools like SwissADME predict parameters like bioavailability (%F) and blood-brain barrier (BBB) penetration.
  • Metabolism Prediction : CYP450 isoform interactions are modeled using docking software (e.g., AutoDock Vina). The trifluoroethyl group may reduce oxidative metabolism, as seen in analogs with similar substituents .

Q. How can conflicting elemental analysis data (e.g., C/H/N discrepancies) be resolved during compound validation?

Answer:

  • Error Sources : Hygroscopicity or incomplete solvent removal (e.g., residual CHCl₃) often cause deviations. Drying under high vacuum (≤0.1 mmHg) for 24+ hours minimizes this.
  • Alternative Validation : High-resolution mass spectrometry (HRMS) provides accurate molecular weights (±5 ppm error). Combustion analysis with longer burn times improves accuracy for nitrogen-rich compounds .

Q. What experimental frameworks guide the design of biological assays for this compound?

Answer:

  • Dose-Response Studies : Start with broad concentration ranges (e.g., 1 nM–100 µM) in cell viability assays (e.g., MTT). IC₅₀ values are refined using narrower ranges.
  • Control Design : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO <0.1%). Counter-screening against off-targets (e.g., hERG channels) ensures specificity .

Q. How are crystallographic data (e.g., bond angles, spirocyclic conformations) applied to validate molecular geometry?

Answer:

  • X-Ray Diffraction : Single-crystal analysis (e.g., R factor ≤0.053) confirms bond lengths (C–C: 1.50–1.54 Å) and angles (e.g., C2–N1–C6: 109.0°). Spirocyclic systems (e.g., imidazolidinedione-piperidine) are analyzed for torsional strain .
  • Overlay Studies : Compare experimental structures with DFT-optimized geometries to identify deviations (>0.1 Å suggests computational model refinement) .

Methodological Considerations

  • Contradiction Management : Discrepancies between theoretical and observed NMR shifts may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to standardize conditions .
  • Theoretical Frameworks : Link synthesis and SAR to enzyme kinetics (e.g., Michaelis-Menten models) or quantum mechanical principles (e.g., frontier molecular orbital theory) to rationalize reactivity .

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